molecular formula C11H10ClN3O3 B11966153 2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide

2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide

Katalognummer: B11966153
Molekulargewicht: 267.67 g/mol
InChI-Schlüssel: WENFSKFNPFSJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide is a chemical compound with a complex structure that includes a chloro group, a cyanomethyl group, an ethyl group, and a nitrobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide typically involves the cyanoacetylation of amines. This process can be carried out using different methods, such as stirring without solvent at room temperature or using a steam bath . The reaction involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of specific catalysts to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H10ClN3O3

Molekulargewicht

267.67 g/mol

IUPAC-Name

2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide

InChI

InChI=1S/C11H10ClN3O3/c1-2-14(6-5-13)11(16)9-4-3-8(15(17)18)7-10(9)12/h3-4,7H,2,6H2,1H3

InChI-Schlüssel

WENFSKFNPFSJPQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC#N)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.